2-[Bis(2-hydroxyethyl)amino]ethanesulfonate
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanesulfonate is a BES and a 1,1-diunsubstituted alkanesulfonate. It is a conjugate base of a 2-[bis(2-hydroxyethyl)ammonio]ethanesulfonate and a 2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid.
Scientific Research Applications
Enthalpies of Proton Transfer in Methanol–Water Mixtures
2-[Bis(2-hydroxyethyl)amino]ethanesulfonate, along with other aliphatic amines and aminoalkylsulfonic acids, has been studied for its enthalpies of proton transfer in methanol–water mixtures. This research provides insights into the solvation phenomena and the interpretations using classical electrostatic formulation and three-dimensional structures in methanol–water mixtures (Naidoo & Sankar, 2001).
Colorimetric pH Indicators
Water-soluble azobenzene derivatives containing amino[bis(ethanesulfonate)] groups have demonstrated usefulness as colorful pH indicators. These indicators show vibrant color changes between pH 1 and 4 due to an intramolecular charge-transfer mechanism. They exhibit excellent selectivity for protons over common biologically relevant metal ions (Cardona et al., 2017).
Protic Hydroxylic Ionic Liquids
Research has involved the synthesis of protic hydroxylic ionic liquids using ethanesulfonic acid, demonstrating properties such as low glass transition temperature and high conductivity under anhydrous conditions. These ionic liquids, characterized by rapid proton migration between basic centers, show potential for various applications due to their unique physical properties (Shevchenko et al., 2017).
pH Buffers for In Vitro Copper Toxicity Studies
Studies have investigated the suitability of amino[bis(ethanesulfonate)] based pH buffers for in vitro copper toxicity studies. For instance, 3-[N-N-bis(hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and related compounds have been used to understand their influence on the toxicity of copper to marine organisms. These studies contribute to the development of more accurate in vitro toxicity assays (Lage et al., 1996).
Determination of Dissociation Constants
Research on the dissociation constants of various hydrogen ion buffers, including amino[bis(ethanesulfonate)] derivatives, has been conducted. This is vital for understanding their behavior in biological research, especially in various water and organic solvent mixtures (Azab, 1993).
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVSSFTXWNIRG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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